molecular formula C12H10O B1277572 Diphenyl-D10 ether CAS No. 93952-05-7

Diphenyl-D10 ether

Cat. No.: B1277572
CAS No.: 93952-05-7
M. Wt: 180.27 g/mol
InChI Key: USIUVYZYUHIAEV-LHNTUAQVSA-N
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Description

Diphenyl-D10 ether is a useful research compound. Its molecular formula is C12H10O and its molecular weight is 180.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neurodevelopmental Impact

Research has indicated that polybrominated diphenyl ethers (PBDEs), a group including Diphenyl-D10 ether, have been associated with neurodevelopmental effects. A study conducted by Chen et al. (2014) found that prenatal exposure to PBDEs was linked to lower IQ and higher hyperactivity scores in children, highlighting the neurodevelopmental implications of these compounds (Chen et al., 2014).

Biodegradation and Environmental Impact

Kim et al. (2007) explored the biodegradation of diphenyl ether, demonstrating that the bacterium Sphingomonas sp. PH-07 could mineralize diphenyl ether, indicating potential methods for mitigating environmental contamination by these compounds (Kim et al., 2007).

Therapeutic Potential

Diphenyl ethers, including this compound, have shown promise in therapeutic applications. Kini et al. (2019) reviewed the diverse synthetic routes and biological properties of Diphenyl ethers, revealing their potential in antimicrobial, antifungal, anti-inflammatory, and antiviral activities (Kini et al., 2019).

Leaching and Environmental Presence

A study by Kim et al. (2006) on leaching characteristics of PBDEs from flame-retardant plastics showed significant environmental presence and the impact of different leachants on PBDE leachability, indicating environmental risks associated with these compounds (Kim et al., 2006).

Presence in Marine Environments

Addison (1977) reported the detection of diphenyl ether in various marine environments, indicating its widespread industrial use and ecological impact (Addison, 1977).

Neurotoxic Effects

Viberg et al. (2006) found that neonatal exposure to higher brominated diphenyl ethers, including this compound, impaired spontaneous behavior and cognitive functions in adult mice, suggesting potential neurotoxic effects (Viberg et al., 2006).

Molecular Interactions

Bernhard et al. (2017) conducted a study on the structure of Diphenyl ether in different states, offering insights into molecular interactions and structural properties relevant to scientific research (Bernhard et al., 2017).

Activation of Xenobiotic Nuclear Receptor

Pacyniak et al. (2007) found that PBDEs are activators of the pregnane X receptor, a nuclear receptor involved in xenobiotic metabolism. This suggests a biochemical pathway through which diphenyl ethers may exert effects in biological systems (Pacyniak et al., 2007).

Mechanism of Action

Target of Action

Diphenyl ether-d10, also known as Diphenyl-D10 ether, primarily targets protoporphyrinogen oxidase (Protox) . Protox is an enzyme involved in the biosynthesis of heme and chlorophyll . Diphenyl ether derivatives, including Diphenyl ether-d10, inhibit this enzyme, thereby affecting the production of these vital biomolecules .

Mode of Action

The mode of action of Diphenyl ether-d10 involves its interaction with Protox. The compound’s activated phenyl rings can undergo various typical reactions of aromatic compounds such as hydroxylation, nitration, halogenation, sulfonation, Friedel-Crafts alkylation, or acylation . These interactions result in the inhibition of Protox, disrupting the normal functioning of the enzyme .

Biochemical Pathways

The inhibition of Protox by Diphenyl ether-d10 affects the heme and chlorophyll biosynthesis pathways . Protox catalyzes the last step in these pathways, and its inhibition leads to a disruption in the production of heme and chlorophyll . A specific nitroreductase, DnrA, has been found to catalyze the biotransformation of several diphenyl ether herbicides, potentially providing a pathway for the degradation and detoxification of these compounds .

Pharmacokinetics

Deuterium, being a stable isotope of hydrogen, is often used as a tracer for quantitation during the drug development process .

Result of Action

The primary result of the action of Diphenyl ether-d10 is the inhibition of Protox, leading to a disruption in the biosynthesis of heme and chlorophyll . This can have significant effects at the molecular and cellular levels, particularly in organisms that rely on these pathways for vital functions .

Action Environment

The action, efficacy, and stability of Diphenyl ether-d10 can be influenced by various environmental factors. It’s worth noting that Diphenyl ether-d10 is used as a reference standard in environmental testing , indicating its stability under various conditions.

Biochemical Analysis

Biochemical Properties

Diphenyl-D10 ether plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable enzyme that interacts with diphenyl ether compounds is nitroreductase DnrA, which catalyzes the reduction of nitro groups to amino groups . This interaction is crucial for the biotransformation and detoxification of diphenyl ether herbicides. The enzyme’s affinity for diphenyl ether compounds is influenced by specific amino acid residues, such as Arg244, which affect the binding efficiency .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, diphenyl ether compounds have been shown to disrupt the growth of sensitive crops by accumulating in the soil and affecting subsequent plantings . This disruption can lead to altered gene expression and metabolic imbalances in affected plants. Additionally, diphenyl ether compounds can interfere with cellular signaling pathways, leading to changes in cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the enzyme nitroreductase DnrA binds to diphenyl ether compounds and catalyzes the reduction of nitro groups, thereby reducing their toxicity . This binding interaction is facilitated by specific amino acid residues that enhance the enzyme’s affinity for the compound. Furthermore, diphenyl ether compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Diphenyl ether compounds have been observed to have long residual times in the soil, with half-lives ranging from 60 to 240 days . This prolonged presence can lead to gradual accumulation and persistent effects on cellular function. In vitro and in vivo studies have shown that the stability of diphenyl ether compounds can influence their long-term impact on cellular processes and overall organism health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that diphenyl ether compounds can cause neurodevelopmental toxicity and endocrine disruption in mammals at elevated doses . These threshold effects highlight the importance of dosage considerations in evaluating the safety and efficacy of diphenyl ether compounds in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The enzyme nitroreductase DnrA plays a key role in the reduction of nitro groups in diphenyl ether compounds, converting them into less toxic amino derivatives . This metabolic pathway is crucial for the detoxification and elimination of diphenyl ether compounds from biological systems. Additionally, diphenyl ether compounds can affect metabolic flux and alter the levels of specific metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, diphenyl ether compounds can bind to membrane transporters that facilitate their uptake and distribution within cells . This transport mechanism is essential for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Diphenyl ether compounds can accumulate in the endoplasmic reticulum, mitochondria, or other organelles, where they exert their biochemical effects . This localization is critical for understanding the compound’s activity and function within cells. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the stability and activity of diphenyl ether compounds in different cellular contexts.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIUVYZYUHIAEV-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Diphenyl-D10 ether particularly relevant in the context of sediment contamination and its impact on marine organisms?

A: this compound, a deuterated form of Diphenyl ether, serves as a valuable tool in environmental research. Its use in a study by Foster et al. [] highlighted its ability to be bioaccumulated by Macoma balthica clams directly from contaminated sediment. This bioaccumulation process, where organisms absorb substances at a rate faster than they can eliminate them, raises concerns about the potential long-term impact of this compound and similar compounds on marine ecosystems. The study demonstrated that Macoma clams accumulated this compound from sediment at measurable rates, with a derived uptake transfer coefficient of 4.95 × 10−2 h−1 []. This finding underscores the importance of understanding the fate and transport of such compounds in the environment and their potential risks to marine life.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.